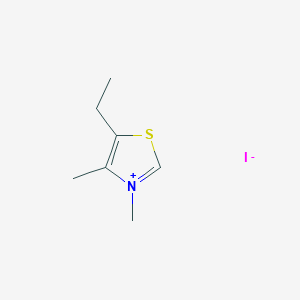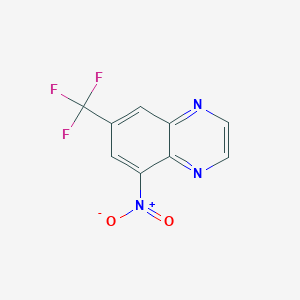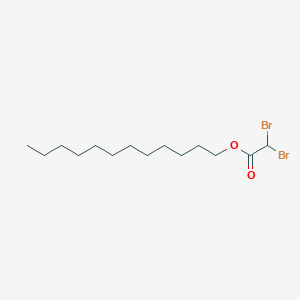
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the alkylation of thiazole derivatives. One common method is the O-alkylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole, followed by N-alkylation under phase transfer catalysis conditions . This method yields the desired compound in good quantities.
Industrial Production Methods
In industrial settings, eco-friendly methods such as microwave irradiation techniques are often employed to synthesize thiazole derivatives . These methods are preferred due to their efficiency and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the thiazole ring, leading to various derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-5 and C-2 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with potential biological activities, such as antimicrobial and anticancer properties .
Applications De Recherche Scientifique
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electron delocalization, making it reactive in biological systems . It can inhibit enzymes, block receptors, and interfere with cellular pathways, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole structure.
Uniqueness
5-Ethyl-3,4-dimethyl-1,3-thiazol-3-ium iodide is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
60543-21-7 |
|---|---|
Formule moléculaire |
C7H12INS |
Poids moléculaire |
269.15 g/mol |
Nom IUPAC |
5-ethyl-3,4-dimethyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C7H12NS.HI/c1-4-7-6(2)8(3)5-9-7;/h5H,4H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
VZESIFKJYMACAT-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C([N+](=CS1)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)



![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)




![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)


